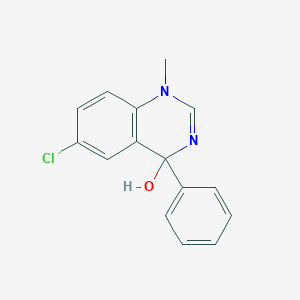

6-Chloro-1-methyl-4-phenylquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methyl-4-phenylquinazolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBLLGPLUMFHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 1 Methyl 4 Phenylquinazolin 4 Ol

Advanced Synthetic Routes to 6-Chloro-1-methyl-4-phenylquinazolin-4-ol

The construction of the this compound core can be achieved through several advanced synthetic routes. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis for this compound involves the initial formation of a substituted benzamide (B126) followed by cyclization. A key precursor for this synthesis is 2-amino-5-chloro-N-methylbenzamide. This intermediate can be synthesized from 2-amino-5-chlorobenzoic acid.

Amidation of 2-amino-5-chlorobenzoic acid: The synthesis would begin with the conversion of 2-amino-5-chlorobenzoic acid to its corresponding acid chloride, which is then reacted with methylamine (B109427) to form 2-amino-5-chloro-N-methylbenzamide.

Cyclization: The resulting 2-amino-5-chloro-N-methylbenzamide can then undergo cyclization with benzaldehyde (B42025). This reaction is often facilitated by a dehydrating agent or by heating. The presence of an acid or base catalyst can also promote the reaction. The final step would be the intramolecular cyclization to form the desired this compound.

A common method for the cyclization step involves the condensation of an anthranilamide with an aldehyde.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-amino-5-chlorobenzoic acid, Thionyl chloride | Heat | 2-amino-5-chlorobenzoyl chloride |

| 2 | 2-amino-5-chlorobenzoyl chloride, Methylamine | Base | 2-amino-5-chloro-N-methylbenzamide |

| 3 | 2-amino-5-chloro-N-methylbenzamide, Benzaldehyde | Acid or Base catalyst, Heat | This compound |

One-Pot Reaction Strategies for Quinazolinone Synthesis

One-pot syntheses of quinazolinones are highly desirable as they reduce the number of workup and purification steps, saving time and resources. While a specific one-pot synthesis for this compound is not explicitly detailed in the provided results, general one-pot strategies for quinazolinone synthesis can be adapted.

For instance, a three-component reaction involving an isatoic anhydride, an amine, and an aldehyde is a common one-pot approach for synthesizing 2,3-disubstituted 4(3H)-quinazolinones. mdpi.com To apply this to the target molecule, one could hypothetically use 5-chloro-isatoic anhydride, methylamine, and benzaldehyde. The reaction would proceed through the initial formation of the N-methylanthranilamide, which would then react with benzaldehyde and cyclize in situ.

Another one-pot approach involves the reaction of 2-halobenzonitriles with amides. guidechem.com This could be adapted by reacting 2-amino-5-chlorobenzonitrile (B58002) with a suitable benzoyl derivative in the presence of a catalyst.

Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper)

Transition metal catalysis offers powerful tools for the synthesis of quinazolines and quinazolinones, often under milder conditions and with higher efficiency than traditional methods. nih.govresearchgate.net Copper and palladium are among the most commonly used metals for these transformations.

A copper-catalyzed approach for the synthesis of o-protected-4-hydroxyquinazolines has been reported, involving the intramolecular electrophilic cyclization of 2-aminobenzonitriles with aldehydes. nih.govfrontiersin.org This could be a viable route to a precursor of the target compound. For example, 2-amino-5-chlorobenzonitrile could be reacted with benzaldehyde in the presence of a copper catalyst and a suitable protecting group for the hydroxyl function.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to form key C-N bonds in the quinazoline (B50416) scaffold. While a direct application to this compound is not immediately apparent from the search results, one could envision a strategy where a palladium catalyst is used to couple a substituted 2-halobenzamide with an appropriate amine or amide.

Base-Promoted SNAr Reactions in Quinazolinone Formation

Base-promoted Nucleophilic Aromatic Substitution (SNAr) reactions provide a transition-metal-free pathway to quinazolinones. nih.gov A common strategy involves the reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov

To synthesize this compound using this methodology, one could propose a reaction between a 2-fluoro-5-chlorobenzamide derivative and benzamide, promoted by a strong base like cesium carbonate (Cs2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The initial SNAr reaction would be followed by an intramolecular cyclization to form the quinazolinone ring. Subsequent methylation at the N-1 position would be required to obtain the final product.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the key precursor, 2-amino-5-chloro-N-methylbenzamide, is a critical step in the multi-step synthesis of this compound. This precursor can be prepared from commercially available 2-amino-5-chlorobenzoic acid.

The derivatization of this intermediate can be used to introduce further diversity into the final quinazolinone structure. For example, the amino group can be acylated or alkylated before the cyclization step to introduce different substituents at the N-1 position. Similarly, the amide nitrogen can be derivatized, although this is less common for the synthesis of N-1 substituted quinazolinones.

Functional Group Interconversions on the Quinazolin-4-ol Scaffold

Once the this compound scaffold is assembled, further chemical transformations can be performed to modify its properties. These functional group interconversions can target the chloro substituent, the phenyl ring, or the hydroxyl group at position 4.

Chemical Modifications at the Quinazolinone Ring Positions (e.g., C-2, C-3, C-6, C-8)

The quinazolinone scaffold is a versatile platform for chemical derivatization. Modifications can be targeted to specific positions on the heterocyclic and benzene (B151609) rings, allowing for the fine-tuning of its chemical properties.

C-2 Position: The C-2 position of the quinazolinone ring can be functionalized through various methods. For instance, in related quinazoline systems, the introduction of a chloromethyl group at the C-2 position has been documented, creating a reactive handle for further nucleophilic substitution reactions. This modification typically involves reacting the quinazoline precursor under specific conditions to yield compounds like 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide.

C-3 Position: The nitrogen at the C-3 position, in the tautomeric 4(3H)-quinazolinone form, is a key site for substitution. A notable method involves the coupling of 4-hydroxyquinazolines with primary amines mediated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form 3-substituted 4(3H)-quinazolinones. This reaction proceeds under mild conditions and offers a direct route to introduce a wide variety of substituents at the N-3 position. Given that the target molecule has a methyl group at the N-1 position, similar N-functionalization strategies could be explored, although the existing substitution pattern may influence reactivity. Atroposelective N-acylation has also been explored to create N-N axially chiral quinazolinone derivatives, highlighting advanced synthetic strategies for this position. nih.govwindows.net

C-6 Position: The chlorine atom at the C-6 position serves as a versatile functional group for modification, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, enabling the formation of a carbon-carbon bond by coupling the 6-chloro-substituent with various aryl- or heteroarylboronic acids. nih.govwikipedia.org This reaction is typically catalyzed by a palladium complex and allows for the introduction of a diverse array of phenyl groups and other aromatic systems at this position, significantly expanding the chemical space of the derivatives. nih.govnih.gov Another important reaction is the Buchwald-Hartwig amination, which can be used to form carbon-nitrogen bonds, introducing amine functionalities at the C-6 position. Nucleophilic aromatic substitution (SNAr) can also occur at this position, although it is generally less reactive than the C-4 position in di- or tri-halogenated quinazolines. nih.govwikipedia.orgmasterorganicchemistry.com

| Position | Modification Type | Key Reagents/Catalysts | Potential Product Type |

|---|---|---|---|

| C-2 | Chloromethylation | Reagents for chloromethyl group introduction | 2-Chloromethyl derivatives |

| C-3 | N-Substitution | Primary amines, HATU | 3-Substituted quinazolinones |

| C-6 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) | 6-Aryl derivatives |

| C-6 | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand | 6-Amino derivatives |

| C-8 | C-H Arylation | Aryl halides, Rh or Pd catalyst | 8-Aryl derivatives |

C-8 Position: The C-8 position, being a C-H bond on the benzene portion of the quinazoline ring, can be functionalized through modern C-H activation/functionalization strategies. bohrium.comresearchgate.net Transition metal catalysis, particularly with rhodium and palladium, has enabled the direct arylation of the C-8 position of quinolines and related heterocycles. nih.gov This approach avoids the need for pre-functionalization (e.g., halogenation) of the C-8 position and offers a more atom-economical route to introduce aryl groups and other substituents. bohrium.comresearchgate.netrsc.org

Stereoselective Synthesis of this compound Isomers (if applicable)

The carbon atom at the C-4 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S isomers). The development of synthetic methods that can selectively produce one enantiomer over the other is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

A key strategy for achieving this is through the asymmetric synthesis of hydroquinazolines that possess C4-tetrasubstituted stereocenters. One reported method involves a kinetic resolution of 2-amido α-tertiary benzylamines. nih.gov This process utilizes a chiral phosphoric acid to catalyze an intramolecular dehydrative cyclization. nih.govresearchgate.net This reaction allows for the separation of the racemic starting material into the desired hydroquinazoline and the unreacted benzylamine, both with high enantioselectivity. nih.gov While this specific example applies to hydroquinazolines, the principle of using chiral catalysts to control the stereochemical outcome of the cyclization reaction is a promising avenue for the enantioselective synthesis of this compound.

Another relevant area of stereoselective synthesis in this chemical family is the creation of atropisomers, which arise from restricted rotation around a single bond. While not directly applicable to the chirality at C-4, research into the atroposelective N-acylation of quinazolinone-type benzamides demonstrates the sophisticated level of stereochemical control that can be achieved in this class of compounds. nih.govwindows.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinazolinones, several green approaches have been developed that offer advantages over traditional methods in terms of efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of quinazolinone derivatives has been successfully achieved using microwave assistance. For example, the microwave-enhanced synthesis of 4-hydroxyquinazolines from anthranilamide and nitriles proceeds rapidly and often without the need for a solvent. This technology could be applied to the cyclization step in the synthesis of this compound, potentially offering a more energy-efficient route.

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The formation of high-energy intermediates through acoustic cavitation can enhance reaction rates and yields. Ultrasound has been used for the one-pot, solvent- and catalyst-free synthesis of quinolone derivatives, demonstrating its potential for creating these heterocyclic systems in an environmentally friendly manner.

Use of Greener Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methods have been developed for the synthesis of quinazolinone derivatives in aqueous media. researchgate.net Propylene (B89431) carbonate has also been investigated as a greener alternative to traditional solvents like dimethoxyethane (DME) for Suzuki cross-coupling reactions of haloquinazolines, showing improved reaction times and yields in some cases. researchgate.netresearchgate.net

| Green Chemistry Approach | Key Principle | Potential Application in Synthesis | Advantages |

|---|---|---|---|

| Microwave Irradiation | Alternative energy source | Cyclization and cross-coupling steps | Reduced reaction times, higher yields, energy efficiency |

| Ultrasound Activation | Sonochemical enhancement | One-pot synthesis and cyclocondensation | Increased reaction rates, high yields, potential for solvent-free conditions |

| Use of Green Solvents | Solvent replacement | Performing reactions in water or propylene carbonate | Reduced toxicity and environmental impact, improved safety |

| Photocatalysis | Visible light as energy source | One-pot, three-component reactions | Use of renewable energy, mild reaction conditions |

Photocatalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry. Sustainable methods for synthesizing quinazoline derivatives using visible-light-driven photocatalysis with curcumin-sensitized titanium dioxide nanoparticles have been reported. This one-pot, three-component reaction proceeds under mild and eco-friendly conditions. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

Elucidation of Molecular Structure Using High-Resolution Techniques

High-resolution spectroscopic methods are fundamental tools for determining the precise structure of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present. Two-dimensional (2D) NMR experiments, such as COSY and HETCOR, can further establish the connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively. arkat-usa.org

Interactive Table: NMR Spectral Data for 6-Chloro-1-methyl-4-phenylquinazolin-4-ol

| Technique | Atom | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity |

| ¹H NMR | Data not available | Data not available | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available | N/A | N/A |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. sciex.comprocess-insights.com It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. This method is crucial for confirming the identity of a newly synthesized compound.

For this compound (Molecular Formula: C₁₅H₁₃ClN₂O), the exact mass can be calculated. However, specific experimental HRMS data confirming the measured mass against the calculated value were not found in the available scientific databases.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃ClN₂O |

| Calculated Exact Mass | 272.0716 g/mol |

| Measured Exact Mass | Data not available |

| Ionization Mode | Data not available |

Infrared (IR) spectroscopy is utilized to identify the various functional groups present within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. Key functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and carbon-halogen (C-Cl) bonds have characteristic absorption bands. researchgate.netrsc.org

A detailed experimental IR spectrum with specific absorption frequencies (in cm⁻¹) and their corresponding functional group assignments for this compound is not documented in the public scientific literature.

Interactive Table: IR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

While the crystal structures for related quinoline (B57606) and quinazoline (B50416) derivatives such as 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide and Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate have been reported, a specific single-crystal X-ray diffraction study for this compound was not found in the searched literature. nih.govresearchgate.netresearchgate.net Therefore, crystallographic data including unit cell dimensions, space group, and atomic coordinates are not available.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z Value | Data not available |

| R-factor | Data not available |

Computational Chemistry and Molecular Modeling of 6 Chloro 1 Methyl 4 Phenylquinazolin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with high accuracy. For 6-Chloro-1-methyl-4-phenylquinazolin-4-ol, DFT calculations would be essential to understand its fundamental chemical characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state of the molecule. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles. Although specific optimized parameters for this compound are not found in the available literature, studies on similar quinazoline (B50416) derivatives have reported detailed geometric parameters. For instance, a crystallographic study of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide revealed a dihedral angle of 63.3 (4)° between the phenyl ring and the quinazoline ring system nih.gov. Such data provides a valuable reference for the expected structural conformation of the title compound.

Electronic structure analysis, following geometry optimization, would provide insights into the distribution of electrons within the molecule, influencing its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO and LUMO energy values and their distribution across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack. While specific values for this compound are not available, a study on the structurally related compound 8-chloro-1-methyl-6-phenyl-4H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netbenzodiazepine reported a HOMO-LUMO energy gap of 3.3136 eV researchgate.net. This suggests that quinazoline derivatives can possess significant electronic stability. The presence of the electron-withdrawing chlorine atom and the phenyl ring in this compound would likely influence the energies and localizations of its frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: Specific experimental or calculated data for this compound is not available in the searched literature. This table serves as a template for the type of data generated in such an analysis. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other molecules. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the quinazoline ring, indicating their potential to act as hydrogen bond acceptors. The phenyl ring and the chloro group would also influence the electrostatic potential landscape of the molecule.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Given the known biological activities of quinazoline derivatives, several potential protein targets can be considered for docking studies with this compound. These include enzymes and receptors implicated in cancer and microbial infections. For instance, Epidermal Growth Factor Receptor (EGFR) is a well-established target for quinazoline-based anticancer drugs researchgate.net. Molecular docking studies on other quinazoline derivatives have shown that they can bind to the ATP-binding site of the EGFR kinase domain researchgate.net.

Similarly, for antimicrobial activity, DNA gyrase is a potential target. Docking studies of quinazolinone Schiff base derivatives with DNA gyrase have revealed key interactions within the active site researchgate.net. These studies provide a strong basis for investigating the interaction of this compound with these and other relevant biological targets.

A detailed ligand-protein interaction profile elucidates the specific molecular interactions that stabilize the ligand within the binding site of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In a hypothetical docking study of this compound with the EGFR kinase domain, one might expect the quinazoline nitrogen atoms to form hydrogen bonds with key amino acid residues in the hinge region, a common binding motif for EGFR inhibitors. The phenyl group could engage in hydrophobic interactions within a specific pocket of the active site, and the chloro substituent might also contribute to binding affinity through halogen bonding or hydrophobic interactions.

Table 2: Hypothetical Ligand-Protein Interactions for this compound with EGFR

| Interacting Residue | Interaction Type |

| Met793 | Hydrogen Bond |

| Thr790 | Hydrogen Bond |

| Leu718 | Hydrophobic |

| Val726 | Hydrophobic |

| Phe856 | Pi-Pi Stacking |

| Note: This table represents a hypothetical interaction profile based on known binding modes of similar compounds and is for illustrative purposes only, as specific docking data for the title compound is not available in the searched literature. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following an extensive search of scientific literature and computational chemistry databases, no specific studies detailing molecular dynamics (MD) simulations for the conformational analysis or binding dynamics of this compound were identified.

While MD simulations are a powerful tool for understanding the behavior of small molecules in a dynamic environment, it appears that dedicated research applying this methodology to this compound has not been published in the available scientific literature.

Therefore, detailed research findings, including data tables on parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations specific to this compound, are not available.

Pharmacological and Biological Investigations of 6 Chloro 1 Methyl 4 Phenylquinazolin 4 Ol

In Vitro Pharmacological Activity Profiling

The in vitro evaluation of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol and related compounds has revealed a spectrum of biological activities, highlighting their potential as modulators of various cellular processes.

Quinazoline-based molecules are recognized as potent inhibitors of various tyrosine kinases. nih.gov In recent years, the development of new molecules that inhibit protein kinase enzymes has emerged as a promising strategy in the creation of anticancer agents. nih.gov Protein kinases are a large family of enzymes that regulate critical cellular functions such as growth, division, proliferation, metastasis, and survival. nih.gov

Derivatives of the quinazoline (B50416) scaffold have been investigated for their inhibitory effects on several enzymes. For instance, certain quinazolin-4(3H)-one derivatives have shown inhibitory activity against enzymes like aurora kinase and PI3Kα. nih.gov While specific enzyme inhibition data for this compound is not extensively detailed in the provided information, the broader class of quinazolines is known to interact with various kinases. The development of multi-target-directed ligands often involves combining functionalities, such as monoamine oxidase (MAO) and cholinesterase (ChE) inhibitory actions, into a single molecule. nih.gov

The interaction of quinazoline derivatives with various receptors and cellular targets is a key area of investigation. For example, some quinazolin-4(3H)-one based molecules have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Docking analysis of certain quinazolin-4(3H)-one derivatives has shown interactions with key residues in the ATP-binding site of EGFR kinase, such as Asp855, suggesting a mechanism for their inhibitory activity. nih.gov

Furthermore, some quinazoline derivatives have been found to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov

Cellular assays have demonstrated the potential of quinazoline derivatives to influence cell proliferation and induce apoptosis. A novel series of 4-anilinoquinazolines has been identified as inducers of apoptosis through a high-throughput caspase-3 activator assay. nih.gov One derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to be a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM and a potent inhibitor of cell proliferation with a GI50 of 2 nM in T47D cells. nih.gov

The induction of apoptosis by these compounds is often mediated through the activation of caspases, which are key enzymes in the programmed cell death pathway. nih.gov This process can be triggered by the intrinsic pathway, which involves mitochondrial dysfunction. Additionally, the 1-methyl-4-phenylpyridinium ion (MPP+), which shares some structural similarities with the phenyl and methyl groups of the title compound, has been shown to induce apoptotic cell death. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives.

For 4-anilinoquinazoline (B1210976) derivatives, SAR studies have revealed key structural features that are essential for their apoptosis-inducing activity. nih.gov For instance, the presence of a methyl group on the nitrogen linker was found to be crucial. nih.gov In contrast to the SAR for EGFR kinase inhibitors, substitutions at the 6- and 7-positions of the quinazoline core were shown to decrease the potency for apoptosis induction. nih.gov

In another series of 4-anilino-6-aminoquinazoline derivatives, SAR studies were conducted by introducing various substituents. nih.gov Introducing halide groups on the phenyl ring of the 4-anilino group showed that a 4-bromo substituent maintained potency, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups reduced it. nih.gov Interestingly, a 4-trifluoromethyl substituent slightly improved potency. nih.gov Further optimization by modifying the 6-position of the quinazoline ring led to the identification of a compound with a 3-chloro-4-fluoroaniline (B193440) at the 4-position and a 3-cyanobenzylamine at the 6-position, which exhibited high anti-MERS-CoV activity. nih.gov

The following table summarizes some SAR findings for quinazoline derivatives:

| Scaffold/Derivative | Modification | Effect on Activity | Reference |

| 4-Anilinoquinazolines | Methyl group on nitrogen linker | Essential for apoptosis induction | nih.gov |

| 4-Anilinoquinazolines | Substitution at 6- and 7-positions | Decreased potency for apoptosis induction | nih.gov |

| 4-Anilino-6-aminoquinazolines | 4-Bromo substituent on phenyl ring | Maintained potency | nih.gov |

| 4-Anilino-6-aminoquinazolines | 4-Fluoro, 3-chloro, 4-cyano, 3-acetyl on phenyl ring | Reduced potency | nih.gov |

| 4-Anilino-6-aminoquinazolines | 4-Trifluoromethyl on phenyl ring | Slightly improved potency | nih.gov |

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is fundamental to their development as therapeutic agents.

The biological activities of quinazoline derivatives are attributed to various mechanisms. One of the key mechanisms is the induction of apoptosis. This can occur through the activation of caspases, leading to programmed cell death. nih.gov The intrinsic pathway, involving mitochondrial dysfunction and the release of cytochrome c, has been implicated in this process.

For some 4-anilinoquinazolines, the mechanism of action involves the inhibition of tubulin polymerization. nih.gov This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis. nih.gov

Pathway Analysis of Therapeutic Effects

The therapeutic effects of quinazoline derivatives are often linked to their ability to modulate specific cellular signaling pathways, primarily in the context of cancer therapy. For compounds structurally related to this compound, a key mechanism involves the induction of programmed cell death, or apoptosis. This is frequently achieved through the activation of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria into the cytosol. nih.gov The released cytochrome c then activates caspase-9, a critical initiator caspase that subsequently activates downstream executioner caspases, leading to cell death. nih.gov

In addition to apoptosis, cell cycle arrest is another significant pathway modulated by this class of compounds. For instance, certain quinazolinone derivatives have been shown to arrest the cell cycle in the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation. nih.gov This effect is often linked to the inhibition of key regulatory proteins. nih.gov

Furthermore, the anticancer activity of quinazoline compounds is frequently attributed to the inhibition of specific protein kinases that are crucial for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) is a prominent target, and its inhibition blocks downstream signaling pathways responsible for cell proliferation and survival. nih.gov Other targeted pathways include the PI3K/AKT signaling cascade, with some derivatives showing selective inhibition of the PI3K-α isoform. nih.gov

Preclinical Research Aspects (Methodologies Only)

The preclinical evaluation of this compound and its analogues relies on a suite of established in vitro and enzymatic assays to determine efficacy, selectivity, and mechanism of action.

The methodologies for assessing the in vitro efficacy of quinazoline derivatives are tailored to the specific disease model being investigated, such as cancer or microbial infections.

For potential anticancer applications, the primary methodological approach involves cytotoxicity screening against a panel of human cancer cell lines. nih.govresearchgate.net A standard method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govresearchgate.net This assay is used to determine the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. researchgate.netnih.gov To investigate the mechanism of cell death, flow cytometry is employed to analyze apoptosis and cell cycle distribution after treatment with the compound. nih.gov

In the context of antimicrobial research, efficacy is determined using methodologies that measure the inhibition of microbial growth. For antibacterial activity, this involves testing the compounds against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and measuring the diameter of the zone of inhibition. orientjchem.org For antitubercular activity, the minimum inhibitory concentration (MIC) is determined against strains of Mycobacterium tuberculosis. nih.gov

Enzymatic assays are also crucial for evaluating compounds that target specific enzymes. For kinase inhibitors, in vitro assays are conducted to measure the inhibition of the target kinase, such as EGFR or VEGFR-2, which also yields an IC50 value. nih.govnih.gov

Interactive Table: Methodologies for In Vitro Efficacy Studies

| Therapeutic Area | Methodology | Purpose | Cell/Strain Examples | Key Endpoint | Citations |

|---|---|---|---|---|---|

| Anticancer | MTT Assay | Measures cell viability and cytotoxicity | A549, PC-3, MCF-7, HCT 15 | IC50 Value | nih.govresearchgate.net |

| Anticancer | Flow Cytometry | Analyzes apoptosis and cell cycle arrest | A549 | Percentage of apoptotic cells, Cell cycle phase distribution | nih.gov |

| Antimicrobial | Agar Disc Diffusion | Measures inhibition of bacterial growth | S. aureus, E. coli | Diameter of Inhibition Zone | orientjchem.org |

| Antitubercular | Microplate Alamar Blue Assay | Determines inhibitory concentration | M. tuberculosis | Minimum Inhibitory Concentration (MIC) | nih.gov |

| Enzyme Inhibition | Kinase Inhibition Assay | Measures inhibition of a specific enzyme | N/A (cell-free) | IC50 Value | nih.govnih.gov |

Methodologies to assess the selectivity and specificity of quinazoline derivatives are critical to understanding their potential therapeutic window and off-target effects. A primary method involves comparative bioactivity profiling.

For kinase inhibitors, selectivity is determined by testing the compound against a panel of related and unrelated kinases. nih.govnih.gov For example, a compound targeting EGFR might also be tested against other kinases like HER2 or VEGFR-2 to ensure its activity is specific. nih.govnih.gov Similarly, an inhibitor of the PI3K-α isoform was evaluated against other isoforms (PI3Kβ, PI3K-δ, PI3K-γ) to confirm its selectivity. nih.gov This approach helps to identify compounds that are highly potent against their intended target while having minimal activity against other kinases, which can reduce potential side effects.

Cell-based selectivity is evaluated by comparing the compound's cytotoxic effects on cancer cell lines versus normal, non-malignant cell lines, such as VERO (normal kidney epithelial cells) or WRL-68 (normal liver epithelial cells). nih.govresearchgate.net A compound is considered to have a favorable selectivity profile if it demonstrates high potency against cancer cells while being significantly less toxic to normal cells. nih.gov The discovery of Ketanserin as a selective antagonist for the 5-HT2A serotonin (B10506) receptor over other serotonin receptors underscores the importance of such specificity assessments in drug development. wikipedia.org

Advanced Biological Screening and High-Throughput Methodologies

The discovery and optimization of quinazoline-based compounds are often accelerated using advanced screening platforms. High-Throughput Screening (HTS) is a foundational methodology used to rapidly evaluate large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. nih.govnih.gov HTS platforms can screen libraries containing thousands of diverse small molecules, natural products, or known bioactive agents to identify initial "hits". nih.govupenn.edu

An evolution of this technique is quantitative High-Throughput Screening (qHTS). Unlike traditional single-concentration HTS, qHTS generates a full concentration-response curve for every compound in the library during the primary screen. nih.gov This approach provides rich data on compound potency and efficacy from the outset, enabling a more efficient elucidation of structure-activity relationships (SAR) and reducing the rate of false positives and negatives that can burden traditional HTS campaigns. nih.gov

Fragment-Based Drug Discovery (FBDD) represents another advanced methodology. This approach involves screening libraries of low molecular weight chemical fragments. acs.org Hits from these screens, though often weak, are highly efficient binders and serve as starting points for chemical elaboration to build more potent, lead-like molecules. acs.org This method can be a more streamlined path to novel and selective inhibitors. acs.org These advanced screening methods utilize a variety of detection readouts, including enzymatic activity, reporter gene-luciferase assays, and measurements of cell death, to identify promising compounds for further development. nih.gov

Therapeutic Potential and Future Directions

Emerging Applications in Medicinal Chemistry

The inherent versatility of the quinazoline (B50416) ring system, substituted here with chloro, methyl, and phenyl groups, gives rise to a molecule with significant potential across various therapeutic domains. Research into 6-Chloro-1-methyl-4-phenylquinazolin-4-ol and its analogs has unveiled promising activities, from combating cancer to fighting microbial infections.

Quinazoline derivatives are a well-established class of anti-cancer agents, with several FDA-approved drugs like Gefitinib and Erlotinib targeting key signaling pathways in cancer cells. nih.gov The presence of a halogen at the 6-position of the quinazoline ring, as in this compound, has been noted in studies to potentially enhance anticancer effects. nih.gov

Research indicates that the anti-cancer properties of this compound may stem from its ability to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases. This process is thought to be mediated via the intrinsic pathway, which involves mitochondrial dysfunction. Furthermore, investigations into quinazoline derivatives suggest that they can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical protein often overexpressed in various cancers. nih.gov Inhibition of EGFR autophosphorylation by similar quinazoline compounds has led to a significant decrease in the viability of cancer cell lines that overexpress this receptor.

| Cancer Research Finding | Mechanism of Action | Relevant Cell Lines/Targets |

| Induction of Apoptosis | Activation of caspaces, leading to programmed cell death. | General cancer cells |

| EGFR Inhibition | Inhibition of epidermal growth factor receptor autophosphorylation. | EGFR-overexpressing cancer cell lines |

| Cytotoxicity | Inhibition of cell proliferation. nih.gov | MCF-7 (breast cancer), SW480 (colon cancer) |

The quinazoline scaffold is also a promising framework for the development of new anti-inflammatory and analgesic drugs. nih.gov While direct studies on the analgesic properties of this compound are limited, research on structurally related compounds is informative. For instance, a newly synthesized quinoline (B57606) derivative, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074), has demonstrated potent anti-inflammatory effects, proving more effective than phenylbutazone (B1037) in several rat models of edema. nih.gov This compound also showed moderate analgesic activity. nih.gov The anti-inflammatory mechanism for some derivatives is linked to the inhibition of prostaglandin (B15479496) biosynthesis, similar to the action of indomethacin. nih.gov

The search for novel antimicrobial agents is a critical area of research, and quinazoline derivatives have shown significant promise. This compound has been found to possess antimicrobial properties, with demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane and interference with essential metabolic pathways.

Broader studies on quinazolinone derivatives have shown that substitutions on the core structure can yield potent antibacterial and antifungal agents. nih.gov For example, certain 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. nih.gov

| Organism | Activity | Compound/Derivative Class |

| Staphylococcus aureus | Antimicrobial | This compound |

| Escherichia coli | Antimicrobial | This compound |

| Candida albicans | Antifungal | 6,8-dibromo-4(3H)quinazolinone derivatives nih.gov |

| Aspergillus flavus | Antifungal | 6,8-dibromo-4(3H)quinazolinone derivatives nih.gov |

Recent investigations suggest a potential role for this compound in the context of neurodegenerative diseases. The compound is reported to exhibit neuroprotective properties, which are attributed to its ability to modulate oxidative stress and inflammation within neuronal cells. By mitigating these pathological processes, the compound could potentially offer a therapeutic avenue for conditions characterized by neuronal damage.

The pharmacological utility of the quinazoline scaffold extends to several other therapeutic areas. nih.gov Quinazoline derivatives have been investigated for a variety of biological activities, including antihypertensive effects. nih.gov The presence of a chlorine atom in a molecule can be a key feature for certain biological activities; for example, it is present in well-known antimalarial drugs like chloroquine. mdpi.com While specific antiviral or antimalarial studies on this compound are not prominent, the broad spectrum of activity seen in the quinazoline class suggests that this could be a fruitful area for future investigation. nih.gov

Rational Drug Design Strategies for this compound Derivatives

To enhance the therapeutic potential and selectivity of lead compounds like this compound, medicinal chemists employ rational drug design strategies. These approaches use an understanding of the biological target and the mechanism of action to make targeted structural modifications.

For quinazoline-based compounds, a common strategy involves modifying substituents at various positions on the quinazoline ring to improve interaction with the target enzyme or receptor. nih.gov For instance, in the context of anti-cancer drug design, derivatives are often created to optimize binding to the ATP-binding pocket of protein kinases like EGFR. nih.gov

Computational techniques such as molecular docking are frequently used to predict how newly designed derivatives will bind to their target. nih.govresearchgate.net This allows for the in-silico screening of virtual libraries of compounds before undertaking costly and time-consuming chemical synthesis. A multidisciplinary approach that combines computational modeling, chemical synthesis, and biological evaluation has been successful in discovering new and selective inhibitors based on a quinazolinone core. researchgate.net For example, 6‐methylquinazolin‐4(3H)‐one derivatives have been identified as novel binders of bromodomain-containing protein 9 (BRD9), an epigenetic reader, through such a combined strategy. researchgate.net

| Design Strategy | Objective | Example Target |

| Structural Modification | Enhance binding affinity and selectivity. nih.gov | Epidermal Growth Factor Receptor (EGFR) nih.gov |

| Computational Screening | Identify promising derivatives before synthesis. researchgate.net | Bromodomain-containing protein 9 (BRD9) researchgate.net |

| Multidisciplinary Approach | Integrate computational, synthetic, and biological methods for efficient discovery. researchgate.net | Novel protein kinase inhibitors researchgate.net |

Challenges and Opportunities in Quinazolinone Drug Development

The development of quinazolinone-based therapeutics, while promising, is fraught with challenges that span from synthesis to clinical application. However, these hurdles are increasingly being met with innovative solutions and technological advancements, opening up new opportunities for drug discovery.

A primary challenge lies in the synthesis of quinazolinone scaffolds. Many traditional synthetic routes are complex, require stringent and harsh reaction conditions, and often suffer from high production costs and significant environmental impact. nih.govnih.gov The use of transition-metal catalysts, for instance, while effective, poses problems related to cost and the removal of residual metal from the final pharmaceutical product, which is a critical concern for the industry. nih.govresearchgate.net Furthermore, the independent exploration of synthetic pathways without concurrent evaluation of the biological activity of the products has led to a disconnect between methodological innovation and practical application. nih.gov There is also a recognized need for more robust preclinical evidence to fully substantiate the therapeutic efficacy of many newly synthesized quinazolinone compounds before they can advance to clinical trials. nih.gov

Despite these challenges, the field is ripe with opportunities. A major thrust in modern medicinal chemistry is the development of green and sustainable synthetic strategies. mdpi.comfrontiersin.org This includes the use of organocatalysis, which avoids metal contamination, and the implementation of multicomponent reactions (MCRs) that improve atom economy and operational simplicity. nih.govfrontiersin.org Novel approaches, such as employing magnetically recoverable catalysts, using eco-friendly solvent systems like PEG/water, and mechanochemical grinding, are being explored to create more sustainable and cost-effective manufacturing processes. nih.govfrontiersin.org

Table 1: Challenges and Opportunities in Quinazolinone Drug Development

| Challenge | Opportunity | Key Research Findings/Strategies |

|---|---|---|

| Complex and Harsh Synthetic Conditions | Development of Green Synthetic Methodologies | Use of organocatalysis, multicomponent reactions (MCRs), microwave-assisted synthesis, and eco-friendly solvents to reduce environmental impact and simplify processes. nih.govmdpi.comfrontiersin.org |

| High Production Costs & Catalyst Contamination | Recyclable and Sustainable Catalysts | Employment of magnetically recoverable nanocatalysts (e.g., Fe3O4@SiO2-Dop/Phen-Pd(0)) that can be easily separated and reused for multiple cycles, enhancing cost-effectiveness. frontiersin.org |

| Lack of Targeted Drug Design | Computational Chemistry and Machine Learning | Utilization of molecular docking, QSAR, and in silico ADMET screening to predict bioactivity, optimize structures for specific targets (e.g., PARP-1, EGFR), and improve pharmacokinetic profiles. nih.govresearchgate.netnih.govrsc.org |

| Insufficient Preclinical Efficacy Data | Focus on Target-Specific Drugs & Combination Therapies | Designing molecules that inhibit key stages of tumor progression (e.g., angiogenesis, cell cycle) and exploring combinations with other anticancer agents to enhance therapeutic outcomes. nih.gov |

Future Research Avenues for this compound and its Analogs

The specific compound This compound and its derivatives represent a promising, yet underexplored, area for therapeutic innovation. Future research should be directed toward a multi-pronged approach that includes deep mechanistic studies, systematic structural optimization, and the exploration of new therapeutic applications.

Initial research has suggested that this compound may possess anticancer, antimicrobial, and neuroprotective properties. A crucial future direction is to move beyond these preliminary findings to conduct in-depth mechanistic studies. For its potential anticancer activity, research should aim to identify the specific cellular pathways and molecular targets it modulates. Investigating its effect on key cancer-related proteins such as tyrosine kinases (e.g., EGFR), PARP-1, or tubulin polymerization would be a logical starting point, given the known mechanisms of other quinazolinone derivatives. nih.govrsc.orgnih.gov

The development of analogs through targeted structural modifications is another vital research avenue. Structure-activity relationship (SAR) studies are essential to understand how different functional groups on the quinazolinone core affect biological activity. acs.orgnih.gov For This compound , modifications could be explored at several positions:

The Phenyl Ring at C4: Introducing various substituents (electron-donating or withdrawing) to probe their effect on potency and selectivity.

The Chlorine at C6: Replacing the chloro group with other halogens or functional groups to modulate lipophilicity and target interactions.

The Methyl Group at N1: Investigating the impact of different alkyl or aryl groups on the compound's activity.

A particularly promising strategy is the creation of hybrid molecules, where the This compound scaffold is combined with other known pharmacophores. nih.govresearchgate.net This molecular hybridization approach could lead to dual-acting compounds with enhanced efficacy or the ability to overcome drug resistance. nih.gov For instance, linking it to a moiety known to inhibit a different cancer pathway could result in a synergistic antitumor effect.

Finally, expanding the therapeutic scope beyond the initially suggested activities is warranted. Given the broad biological profile of the quinazolinone class, which includes anti-inflammatory, anticonvulsant, and antiviral activities, analogs of This compound should be screened against a wider range of biological targets. nih.govresearchgate.net This could uncover novel therapeutic applications for this chemical scaffold.

Table 2: Proposed Future Research for this compound and Analogs

| Research Avenue | Specific Focus | Rationale/Goal |

|---|---|---|

| Mechanistic Elucidation | In-depth studies of anticancer, antimicrobial, and neuroprotective effects. | To identify specific molecular targets (e.g., kinases, enzymes, receptors) and understand the mechanism of action, providing a basis for rational drug design. nih.govresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the phenyl ring, chloro-substituent, and N-methyl group. | To optimize potency, selectivity, and pharmacokinetic properties of the lead compound. acs.orgnih.gov |

| Molecular Hybridization | Combining the quinazolinone scaffold with other bioactive pharmacophores. | To develop novel hybrid drugs with potentially synergistic or multi-target activity and to overcome drug resistance. nih.govresearchgate.net |

| Exploration of New Therapeutic Areas | Screening against a broad range of biological targets (e.g., for anti-inflammatory, antiviral activity). | To identify new and unexpected therapeutic applications for this class of compounds. nih.govresearchgate.net |

| Computational Modeling | In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and molecular docking studies. | To guide the design of new analogs with improved drug-like properties and to predict their binding interactions with biological targets. researchgate.netnih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-1-methyl-4-phenylquinazolin-4-ol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of substituted precursors. For example, refluxing 2-(4-chlorophenyl)-6-chloroquinoline-4-carbohydrazide with potassium hydroxide and carbon disulfide in ethanol under controlled pH (acidification with HCl post-reaction) yields quinazoline derivatives. Recrystallization from methanol achieves purification (65–80% yields). Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents to maximize yield and minimize byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs 1H/13C NMR to confirm proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., -OH or C-Cl stretches), and mass spectrometry for molecular weight confirmation. Single-crystal X-ray diffraction (performed at 100 K) resolves stereochemical ambiguities and validates bond lengths/angles (mean C–C bond: 0.002 Å accuracy) .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

Methanol and ethanol are preferred for recrystallization due to the compound’s moderate polarity. Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) separates impurities. HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity (>95%) for biological assays .

Q. How stable is this compound under varying storage conditions?

The compound is sensitive to light and humidity. Long-term storage requires desiccated environments (-20°C in amber vials) to prevent hydrolysis or photodegradation. Stability assays (TGA/DSC) confirm decomposition onset at ~180°C, suggesting room-temperature stability for short-term use .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations model interactions with biological targets (e.g., enzyme active sites), while MD simulations assess solvation dynamics .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

Cross-validation with X-ray crystallography (to confirm tautomeric forms) and variable-temperature NMR (to detect dynamic processes) clarifies discrepancies. Comparative analysis with structurally analogous quinazolines (e.g., 6-chloro-4-(2-chlorophenyl) derivatives) identifies solvent- or pH-dependent shifts .

Q. What experimental designs are recommended to study its mechanism of action in enzyme inhibition?

Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Ki). Fluorescence quenching experiments quantify binding affinity to enzymes like kinases. Isotopic labeling (e.g., ¹⁴C) traces metabolic pathways in vitro .

Q. How does substituent variation (e.g., chloro vs. methyl groups) impact the compound’s bioactivity?

A SAR (Structure-Activity Relationship) study synthesizes analogs with substituents at positions 1, 4, and 6. Biological testing (e.g., antimicrobial IC₅₀ assays) identifies critical functional groups. QSAR models correlate electronic (Hammett σ) or steric parameters with activity .

Q. What spectroscopic techniques differentiate polymorphic forms of this compound?

PXRD (Powder X-ray Diffraction) distinguishes crystalline phases, while solid-state NMR and Raman spectroscopy detect conformational differences. Thermal analysis (DSC) identifies phase transitions between polymorphs .

Q. How can researchers address low yields in large-scale synthesis of this quinazoline derivative?

Optimize flow chemistry setups to enhance heat/mass transfer during cyclization. Catalytic methods (e.g., Pd-mediated cross-coupling) reduce side reactions. Process analytical technology (PAT) monitors reaction progress in real-time to adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.